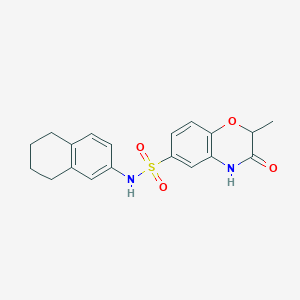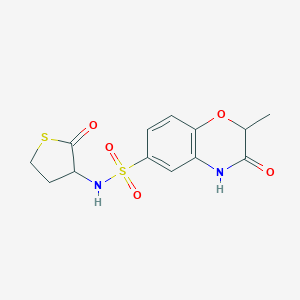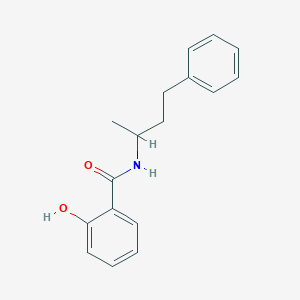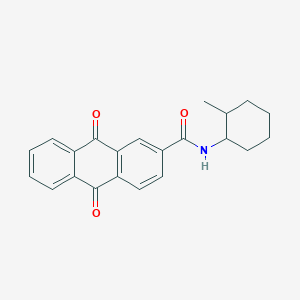![molecular formula C23H21ClN2O3 B270684 4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270684.png)
4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as Compound X in scientific literature.
Mecanismo De Acción
The mechanism of action of Compound X is not fully understood, but it is thought to act by inhibiting a specific enzyme or protein involved in cellular processes. This inhibition may lead to changes in cellular signaling pathways and ultimately affect cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that Compound X can have both biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of cellular signaling pathways. It has also been shown to have anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Compound X in lab experiments is its high potency and specificity for its target. However, one limitation is its potential toxicity, which can vary depending on the cell type and concentration used.
Direcciones Futuras
For research on Compound X include further investigation of its mechanism of action and potential use in drug discovery and development. It may also be studied for its potential use in combination with other compounds or therapies to enhance treatment efficacy. Additionally, further studies may be conducted to determine its potential toxicity and safety profile.
Métodos De Síntesis
Compound X can be synthesized using a variety of methods, including the reaction of 4-chloro-3-nitrobenzoic acid with 3,5-dimethylaniline, followed by reduction of the resulting nitro compound and subsequent acylation with phenoxyacetyl chloride. The final product can be purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Compound X has been studied for its potential use in a variety of scientific research applications, including as a potential drug target for cancer and other diseases. It has also been investigated for its potential use as a tool compound in drug discovery and development.
Propiedades
Nombre del producto |
4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide |
|---|---|
Fórmula molecular |
C23H21ClN2O3 |
Peso molecular |
408.9 g/mol |
Nombre IUPAC |
4-chloro-N-(3,5-dimethylphenyl)-3-[(2-phenoxyacetyl)amino]benzamide |
InChI |
InChI=1S/C23H21ClN2O3/c1-15-10-16(2)12-18(11-15)25-23(28)17-8-9-20(24)21(13-17)26-22(27)14-29-19-6-4-3-5-7-19/h3-13H,14H2,1-2H3,(H,25,28)(H,26,27) |
Clave InChI |
GXLLUMMXAIFQCN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)COC3=CC=CC=C3)C |
SMILES canónico |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)COC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B270605.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxybenzyl)prolinamide](/img/structure/B270606.png)
![N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}norleucine](/img/structure/B270608.png)
![N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide](/img/structure/B270612.png)
![2-bicyclo[2.2.1]hept-2-yl-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide](/img/structure/B270613.png)
![2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide](/img/structure/B270614.png)



![N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)-2-furamide](/img/structure/B270622.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270624.png)
